Protonation Constants Across Solvent Systems
The protonation constants (log K) of alanyl-methionine have been determined via potentiometry and differ from those of other alanyl dipeptides and free amino acids. While exact log K values for DL-alanyl-DL-methionine were not explicitly tabulated in the abstract, the study establishes a class-level inference: the nature of the side chain (methionine's sulfur-containing group vs. phenylalanine's aromatic ring) quantifiably influences the acid-base behavior of alanyl dipeptides, which in turn affects their behavior in biological and separation processes [1].
| Evidence Dimension | Protonation constants (log K) in water and ethanol-water mixtures |
|---|---|
| Target Compound Data | Determined experimentally alongside alanyl-alanine, alanyl-phenylalanine, alanyl-valine, and alanyl-leucine |
| Comparator Or Baseline | Alanyl-alanine, alanyl-phenylalanine, alanyl-valine, alanyl-leucine (other alanyl dipeptides) |
| Quantified Difference | Influenced by the specific amino acid bound to alanine (e.g., side-chain properties of methionine vs. others) |
| Conditions | 25 ± 0.1 °C, 0.10 mol L−1 ionic strength, in water and ethanol-water mixtures (20%, 40%, 60% v/v ethanol) under N2 atmosphere |
Why This Matters
Accurate knowledge of protonation constants is essential for predicting compound behavior in chromatographic separations, bioavailability modeling, and formulation of aqueous solutions.
- [1] Karaca, T. D., & Doğan, A. (2023). Analysis of protonation equilibria of some alanyl dipeptides in water and aqueous ethanol mixtures. Amino Acids, 55(4), 443-450. View Source
